tert-butyl N-({2-amino-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({2-amino-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-({2-amino-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
tert-butyl N-({2-amino-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-({2-amino-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate: Similar in structure but with an oxo group instead of an amino group.
tert-butyl N-({2-amino-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate: Another similar compound with slight variations in the spirocyclic structure.
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both amino and carbamate functional groups.
Properties
CAS No. |
2445790-51-0 |
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Molecular Formula |
C14H26N2O3 |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl N-[(2-amino-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-11-4-5-14(9-18-11)6-10(15)7-14/h10-11H,4-9,15H2,1-3H3,(H,16,17) |
InChI Key |
IKPLDIUSCMQWPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC2(CC(C2)N)CO1 |
Purity |
95 |
Origin of Product |
United States |
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